![molecular formula C22H23NO4 B2611820 9-isopropyl-3-(2-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 1010904-44-5](/img/structure/B2611820.png)

9-isopropyl-3-(2-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

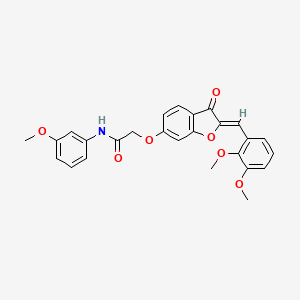

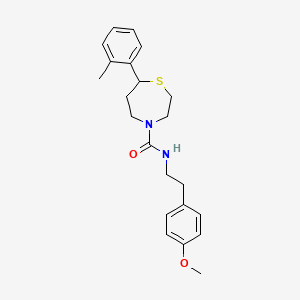

9-isopropyl-3-(2-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C22H23NO4 and its molecular weight is 365.429. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Thermally Curable Monomer with Photodimerizable Coumarin Group

A novel monomer possessing both benzoxazine and coumarin rings was synthesized, showcasing a blend of thermal curability and photodimerization capabilities. This monomer, related to the compound , demonstrates significant potential in polymer chemistry, where its unique properties could be harnessed for advanced material applications. The process involves photolysis leading to dimerization and subsequent thermal ring-opening, indicative of a versatile pathway for creating complex polymers with desirable thermal and mechanical properties (Kiskan & Yagcı, 2007).

Oxazolocoumarins via Thermal Reactions

Research into the thermal reactions between methoxyimino derivatives and various aromatic and halo derivatives has led to the creation of oxazolocoumarins. This study underscores the compound's role in facilitating the formation of oxazolocoumarins, thereby contributing to the discovery of new heterocyclic systems. These findings may influence the development of novel compounds with potential applications in medicinal chemistry and material science (Nicolaides et al., 1993).

Synthesis of Triphenylene-o-dicarboxylic Derivatives

The synthesis of 1-methoxy-1H-phenanthro[9,10-c][1,2]oxazine from the reaction of 10-(methoxyimino)phenanthren-9-one with benzoylmethylene(triphenyl)phosphorane, and its subsequent thermal reaction to yield triphenylene-o-dicarboxylic derivatives, illustrates the compound's utility in organic synthesis. This research provides valuable insights into the structural manipulation of oxazine derivatives for the synthesis of complex organic molecules, potentially impacting the field of organic electronics and photonics (Nicolaides et al., 1996).

Carboxyketenes Formation

The study on the formation of carboxyketenes from 4-hydroxy-1,3-oxazin-6-ones reveals critical insights into the thermal behavior and reactivity of oxazinone derivatives. This research not only expands our understanding of the thermal fragmentation of oxazinones but also opens up new avenues for the synthesis of carboxyketenes, which are valuable intermediates in organic synthesis (George et al., 2007).

Photochromic [1,3]Oxazines

Research into bichromophoric photochromes based on the photoinduced opening and thermal closing of a [1,3]oxazine ring unveils potential applications in the development of photoresponsive materials. The synthesized compounds, incorporating fused 3H-indole and 4-nitrophenoxy fragments with various pendant groups, demonstrate the ability to undergo rapid photoinduced ring-opening, followed by thermal reisomerization. These materials are promising candidates for applications in optical data storage, photopharmacology, and smart coatings, where controlled photochemical reactions are pivotal (Tomasulo, Sortino, & Raymo, 2008).

Eigenschaften

IUPAC Name |

3-(2-methoxyphenyl)-2-methyl-9-propan-2-yl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-13(2)23-11-17-19(26-12-23)10-9-16-21(24)20(14(3)27-22(16)17)15-7-5-6-8-18(15)25-4/h5-10,13H,11-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNFNQWEOMBCIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)C(C)C)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2611740.png)

![2-[(2,5-Dimethylanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B2611741.png)

![(E)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2611753.png)

![5-Phenylmethoxycarbonyl-5-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2611754.png)

![N~1~-(4-fluorophenyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2611756.png)

![4-[benzyl(ethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2611757.png)